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Application of Sephadex G-25 in Radiolabeling
and Dye Removal Experiments

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Introduction

Sephadex G-25 is a well-established size-exclusion chromatography medium widely utilized in
biochemical and biopharmaceutical research for group separations.[1][2] Its cross-linked
dextran matrix effectively separates molecules based on size, making it an ideal tool for
desalting, buffer exchange, and the removal of small molecules from preparations of larger
biomolecules such as proteins and nucleic acids.[1][2][3] This document provides detailed
application notes and protocols for the use of Sephadex G-25 in two critical laboratory
procedures: the purification of radiolabeled biomolecules and the removal of unincorporated
dyes following labeling reactions.

The principle of size-exclusion chromatography with Sephadex G-25 relies on the differential
permeation of molecules into the porous beads of the matrix.[1] Molecules larger than the pore
size (with a molecular weight exclusion limit of approximately 5,000 Da for globular proteins)
are excluded and travel through the column in the void volume, eluting first.[1][2] Smaller
molecules, such as unincorporated radiolabels, free dyes, and salts, can enter the pores,
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resulting in a longer retention time and later elution.[1] This efficient separation allows for high
recovery of the purified, labeled biomolecule with minimal dilution.[1][3]

Sephadex G-25 is available in various particle sizes (grades), including Coarse, Medium, Fine,
and Superfine, to suit different application scales, from small laboratory experiments to large-
scale industrial processes.[2][4] Additionally, it is available as a dry powder for manual column
packing or in convenient pre-packed formats such as PD-10 desalting columns, HiTrap™
columns, and spin columns, which offer ease of use and reproducibility.[2][3][5]

Data Presentation: Quantitative Parameters for
Sephadex G-25 Applications

The following tables summarize key quantitative data for the application of Sephadex G-25 in
radiolabeling and dye removal experiments, providing a basis for experimental design.

Table 1: Sephadex G-25 General Properties

Property Value Reference

Cross-linked dextran with

Matrix . . [3]
epichlorohydrin
Fractionation Range (Globular
. 1,000 - 5,000 Da [1]14]
Proteins)
Fractionation Range
100 - 5,000 Da [1]14]
(Dextrans)
Exclusion Limit (Globular
_ ~5,000 Da [1][2]
Proteins)
pH Stability 2-13 [1][6]

) N Stable in common buffers, 8 M
Chemical Stability o [41617]
urea, 6 M guanidine HCI

Swelling Factor (in water) ~4 - 6 mL/g dry powder [1][8]
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Table 2: Recommended Sample Volumes and Flow Rates for Different Sephadex G-25

Formats
Typical Sample Recommended
Format Method Reference
Volume Flow Rate
Self-Packed )
Up to 25% of 5 mL/min (150 ]
Column (e.g., XK Gravity/Pump [9][10]
total bed volume  cm/hour)
16/40)
PD-10 Desalting ) )
1.5-25mL Gravity flow Gravity [5]
Column
HiTrap™
Desalting 05-15mL 1-10 mL/min Syringe/Pump [2][5]
Column (5 mL)
Spin Columns
(e.g.,0.6 mLbed 50-180 pL 800-1,100xg Centrifugation [71[11]
volume)
) . ~2000 rpm
96-Well Filter Varies (e.g., 0.3 o ) )
(swinging- Centrifugation [12]
Plate mL slurry/well)
bucket)

Experimental Protocols
Protocol 1: Purification of Radiolabeled Proteins using a

Gravity-Flow Column

This protocol is suitable for removing unincorporated radioactive isotopes (e.g., 12°l, 3°S) from a

protein solution after a labeling reaction.

Materials:

o Sephadex G-25 (Medium or Fine grade)

e Chromatography column (e.g., 1 x 20 cm)
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Equilibration buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Radiolabeled protein sample
Fraction collection tubes

Scintillation counter or appropriate radiation detection instrument

Procedure:

Resin Preparation:

o Weigh out the required amount of dry Sephadex G-25 powder (approximately 5g for a 10
mL bed volume).

o Add the powder to an excess of equilibration buffer (at least 10 times the dry powder
volume).

o Allow the resin to swell for at least 3 hours at room temperature or for 1 hour in a 90°C
water bath to accelerate the process.[6][9] Avoid magnetic stirrers which can damage the
beads.[9]

o After swelling, decant the supernatant containing fine particles. Wash the resin a few times
with the equilibration buffer.

o Prepare a slurry of approximately 75% settled gel to 25% buffer.[9]
Column Packing:
o Ensure the column is clean and vertically mounted.

o Pour the Sephadex G-25 slurry into the column in one continuous motion to avoid
introducing air bubbles.

o Allow the buffer to drain and the gel bed to pack under gravity. The final packed bed
volume should be appropriate for the sample size (sample volume should be < 25% of the
bed volume).
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o Do not allow the column to run dry.

e Column Equilibration:

o Wash the packed column with 2-3 column volumes of equilibration buffer to ensure the
column is fully equilibrated and the packing is stable.[6]

e Sample Application:

o Allow the buffer to drain until it reaches the top of the gel bed.

o Carefully apply the radiolabeled protein sample to the top of the gel bed.

o Elution and Fraction Collection:

o Once the sample has entered the gel bed, add equilibration buffer to the top of the
column.

o Begin collecting fractions immediately. The volume of the fractions should be small relative
to the column volume (e.g., 0.5 - 1 mL).

o The radiolabeled protein, being larger than the exclusion limit, will elute in the void volume
(first peak).

[e]

Unincorporated radioisotopes will be retained by the resin and elute later.
e Analysis:
o Measure the radioactivity of each fraction using a scintillation counter.

o Optionally, measure the protein concentration of each fraction (e.g., by UV absorbance at
280 nm).

o Pool the fractions containing the purified radiolabeled protein.

Protocol 2: Dye Removal from Labeled Oligonucleotides
using a Spin Column
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This protocol is a rapid method for removing unincorporated fluorescent dyes from DNA or RNA
oligonucleotides after a labeling reaction, suitable for small sample volumes.

Materials:

Pre-packed Sephadex G-25 spin column (e.g., with a 0.8 mL bed volume)
o Labeled oligonucleotide sample (20-100 pL)

o Equilibration/elution buffer (e.g., STE buffer: 20 mM Tris-HCI, pH 7.5, 1 mM EDTA, 100 mM
NacCl)

e Collection tubes (1.5 mL and 2 mL)
e Microcentrifuge with a swinging-bucket rotor
Procedure:
e Column Preparation:
o If the gel has settled, resuspend it by briefly vortexing the spin column.

o Remove the bottom cap and loosen the top cap. Place the column in a 2 mL collection
tube.

o Centrifuge at 1,000 - 1,100 x g for 2 minutes to remove the storage buffer.[11][13] Discard
the flow-through.

e Column Equilibration:

Place the column back into the 2 mL collection tube.

o

[¢]

Add 350-400 pL of the desired equilibration buffer to the top of the resin.[7][13]

[¢]

Centrifuge at 1,000 - 1,100 x g for 1-2 minutes.[7][11][13]

[e]

Discard the flow-through. Repeat this equilibration step at least once more.

o Sample Application and Purification:
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o Transfer the spin column to a clean 1.5 mL microcentrifuge tube for sample collection.

o Carefully load the labeled oligonucleotide sample (20-100 pL) onto the center of the gel
bed.[11][13]

o Centrifuge at 1,000 - 1,100 x g for 3-4 minutes.[11][13]

e Sample Recovery:

o The purified, labeled oligonucleotide is recovered in the 1.5 mL collection tube. The
volume will be approximately the same as the applied sample volume.[13]

o The unincorporated dye molecules are retained in the spin column.

Visualizations

The following diagrams illustrate the experimental workflows for radiolabeling purification and
dye removal using Sephadex G-25.

Column Preparation Separation Analysis

Swell Sephadex G-25 Equilibrate with Apply Radiolabeled Elute with Measure Radioactivity 0ol Fractions wit
in Equilibration Buffer Pack Column 2-3 Column Volumes. b Protein Sample Equilibration Buffer Collect Fractions b of Fractions i t
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Caption: Workflow for Radiolabeling Purification using Gravity-Flow Chromatography.
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Caption: Workflow for Dye Removal using a Spin Column.

Conclusion

Sephadex G-25 is a versatile and efficient medium for the purification of biomolecules in
various research and development applications. Its reliable performance in size-exclusion
chromatography makes it an indispensable tool for removing unincorporated radiolabels and
free dyes, ensuring the high purity of labeled products for downstream applications. The
availability of different grades and pre-packed formats provides flexibility for a wide range of
experimental scales and throughput needs. By following the detailed protocols and considering
the quantitative data presented, researchers can effectively integrate Sephadex G-25 into their
workflows to achieve high-quality results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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